molecular formula C25H25NO5 B11123479 1-(4-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11123479
M. Wt: 419.5 g/mol
InChI Key: RXVJDVKSOXAVHM-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various substituents such as methoxyphenyl, dimethyl, and oxolan-2-yl groups. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves several steps. One common synthetic route includes the condensation of a suitable chromene derivative with a pyrrole precursor under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the chromeno-pyrrole core are replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

1-(4-methoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antiviral, anticancer, and antimicrobial properties, making it a valuable candidate for drug development and biological studies.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds such as:

The uniqueness of 1-(4-methoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of substituents and its potential for diverse chemical and biological applications.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25NO5/c1-14-11-19-20(12-15(14)2)31-24-21(23(19)27)22(16-6-8-17(29-3)9-7-16)26(25(24)28)13-18-5-4-10-30-18/h6-9,11-12,18,22H,4-5,10,13H2,1-3H3

InChI Key

RXVJDVKSOXAVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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